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For an audience of researchers, scientists, and drug development professionals.

Executive Summary

Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of
Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5SP4Kp). This enzyme is a critical node in
phosphoinositide signaling, a pathway frequently dysregulated in various pathologies, including
cancer. Preclinical data indicate that Imanixil possesses favorable drug-like properties,
including high metabolic stability and in vivo efficacy.[1] This document provides a
comprehensive overview of the preclinical data for Imanixil, including its mechanism of action,
in vitro and in vivo pharmacology, pharmacokinetic profile, and safety toxicology. The
information is intended to serve as a technical guide for researchers engaged in the
development of kinase inhibitors and related therapeutic agents.

Mechanism of Action

Imanixil selectively inhibits PI5SP4K3, a lipid kinase that phosphorylates phosphatidylinositol 5-
phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Uniquely,
PI5P4K(3 preferentially utilizes GTP over ATP as its phosphate donor, acting as an intracellular
GTP sensor that links cellular energy status to lipid signaling, metabolism, and tumorigenesis.
[1][2][3] By inhibiting PI5P4K[3, Imanixil disrupts this signaling cascade, impacting cellular
processes that are dependent on the precise regulation of PI(5)P and nuclear PI1(4,5)P2 pools.
The downstream effects include the modulation of key cellular pathways such as the Hippo
signaling pathway, where PI5P4K activity is directly inhibited by the core Hippo kinases
MST1/2.
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Signaling Pathway

The signaling pathway involving PISP4K} is integral to cellular metabolism and growth. Under
normal conditions, PISP4K[ senses intracellular GTP levels to produce PI(4,5)P2. This process
is crucial for maintaining cellular homeostasis. Imanixil's inhibition of PISP4K[3 leads to an
accumulation of its substrate, PI(5)P, and a localized depletion of its product, P1(4,5)P2. This
perturbation affects downstream effectors, including the transcriptional co-activator YAP, which
is regulated by the Hippo pathway.
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Caption: Imanixil inhibits the GTP-sensing kinase PI5P4K[3, disrupting downstream signaling.
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In Vitro Pharmacology

The in vitro activity of Imanixil was characterized through a series of biochemical and cell-
based assays to determine its potency, selectivity, and cellular effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Imanixil

Parameter Value Description

Half-maximal inhibitory

concentration against
PISP4K ICso 15 nM .
recombinant human

PI5P4KB enzyme.

Half-maximal inhibitory
PI5P4Ka ICso > 2,500 nM concentration against the
alpha isoform.

Half-maximal inhibitory
PI5P4Ky ICso > 2,500 nM concentration against the
gamma isoform.

Low activity against a panel of
Pan-Kinase Screen High Selectivity over 400 other kinases at 1
UM.

| Cellular ICso | 120 nM | Half-maximal inhibitory concentration for growth in p53-null HCT116
colon cancer cells. |

Experimental Protocols

Biochemical Kinase Assay (ICso Determination): The inhibitory activity of Imanixil on PISP4K[f3
was measured using a radiometric kinase assay. Recombinant human PI5P4Kf(3 was incubated
with its lipid substrate, PI(5)P, and y-32P radiolabeled GTP in assay buffer (50 mM HEPES, pH
7.5, 10 mM MgClz, 1 mM EGTA, 0.01% BRIJ-35). The reaction was initiated by adding the
nucleotide. Imanixil, dissolved in DMSO, was added in a 10-point, 3-fold serial dilution.
Reactions were incubated for 60 minutes at room temperature and then terminated by adding a
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stop solution. The resulting phosphorylated lipid product, P1(4,5)P2, was extracted and
quantified by thin-layer chromatography and autoradiography. ICso values were calculated
using a four-parameter logistic fit.

Cellular Proliferation Assay: Human HCT116 colon carcinoma cells were seeded in 96-well
plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then
treated with a serial dilution of Imanixil for 72 hours. Cell viability was assessed using the
CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an
indicator of metabolically active cells. Luminescence was read on a plate reader, and the data
were normalized to vehicle-treated controls to determine the 1Cso.

In Vivo Pharmacology

The anti-tumor efficacy of Imanixil was evaluated in a human tumor xenograft model.

Data Presentation

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

Tumor Growth Body Weight
Treatment Group Dose & Schedule o

Inhibition (TGI) Change
Vehicle N/A 0% +2.5%
Imanixil 50 mg/kg, PO, QD 75% -1.8%

| Imanixil | 100 mg/kg, PO, QD | 92% | -4.5% |

(TGI calculated at Day 21 of treatment compared to vehicle control. PO: Oral administration,
QD: Once daily)

Experimental Protocols

Human Xenograft Efficacy Study Workflow: Female athymic nude mice were subcutaneously
inoculated with 5 x 10° HCT116 cells. When tumors reached a mean volume of 150-200 mm?,
the animals were randomized into treatment groups (n=10 per group). Imanixil was formulated
in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily for 21 days. Tumor
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volumes were measured twice weekly with calipers, and body weights were recorded as a
measure of general toxicity.

Endpoint Analysis

Study Setup Treatment Phase (21 Days)

Cell Inoculation Tumor Growth Randomization Daily Oral Dosing Tumor & Body Weight
(HCT116 Cells) (to 150-200 mm3) (n=10/group) (Vehicle or Imanixil) Measurement (2x/week)

Calculate Tumor
Growth Inhibition (TGI)

Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft efficacy study of Imanixil.

Pharmacokinetics (ADME)

The pharmacokinetic profile of Imanixil was characterized in rodents to assess its absorption,
distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 3: Pharmacokinetic Parameters of Imanixil in Mice

Parameter IV (5 mgl/kg) PO (20 mg/kg) Unit
Cmax 2,150 1,890 ng/mL
Tmax 0.25 1.0 h
AUCo-inf 4,300 11,500 h*ng/mL
ta/2 35 4.1 h

CL 19.5 - mL/min/kg
Vdss 4.1 - L/kg

| F (%) [-167]%]
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(Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the
curve, ti/2: Half-life, CL: Clearance, Vdss: Volume of distribution at steady state, F: Oral
bioavailability)

Experimental Protocols

In Vivo Pharmacokinetic Study: Male CD-1 mice were administered a single dose of Imanixil
either intravenously (1V) via the tail vein or orally (PO) by gavage. Serial blood samples were
collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into
heparinized tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma
concentrations of Imanixil were quantified using a validated Liquid Chromatography with
Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were
determined using non-compartmental analysis.

In Vitro Metabolic Stability: Imanixil (1 pM) was incubated with mouse and human liver
microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were removed at various
time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with cold acetonitrile. The
disappearance of the parent compound was monitored by LC-MS/MS. The in vitro half-life (t1/2)
was calculated from the slope of the natural log of the remaining parent compound versus time.
Results indicated high metabolic stability.[1]

Safety and Toxicology

A preliminary safety assessment of Imanixil was conducted through a 14-day repeat-dose
toxicity study in rats under Good Laboratory Practice (GLP) conditions.

Data Presentation

Table 4: Summary of 14-Day GLP Repeat-Dose Toxicology in Rats
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Dose Group (mg/kg/day) Key Findings NOAEL

0 (Vehicle) No adverse findings. -

No treatment-related adverse
30 30 mg/kg/day
effects observed.

Mild, reversible decrease in
100 body weight gain. No target

organ toxicity.

| 300 | Moderate decrease in body weight gain, mild gastrointestinal effects. Reversible

changes in liver enzymes (ALT, AST). | |

(NOAEL: No-Observed-Adverse-Effect Level)

Experimental Protocols

14-Day Repeat-Dose GLP Toxicology Study: Sprague-Dawley rats (10/sex/group) were
administered Imanixil once daily by oral gavage for 14 consecutive days at doses of 0, 30,
100, and 300 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control
groups and was observed for an additional 14 days post-dosing. Endpoints included clinical
observations, body weight, food consumption, clinical pathology (hematology and clinical
chemistry), and gross and microscopic pathology. Toxicokinetic (TK) analysis was performed to
correlate drug exposure with toxicological findings.
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Caption: Logical relationship for determining the NOAEL in toxicology studies.

Conclusion

The preclinical data package for Imanixil demonstrates that it is a potent and highly selective
inhibitor of PI5SP4K[3 with a clear mechanism of action. It exhibits significant anti-tumor activity
in a xenograft model and possesses a favorable pharmacokinetic profile characterized by good
oral bioavailability and metabolic stability. The safety profile from a 14-day repeat-dose
toxicology study in rats indicates a reasonable therapeutic window. Collectively, these data
support the continued investigation of Imanixil as a potential therapeutic agent for cancers with
dysregulated phosphoinositide signaling pathways.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1671735?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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